molecular formula C11H12O4 B8390774 2-Methoxyethyl phenylglyoxalate

2-Methoxyethyl phenylglyoxalate

Cat. No.: B8390774
M. Wt: 208.21 g/mol
InChI Key: PRPOTVRVNQDWNZ-UHFFFAOYSA-N
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Description

2-Methoxyethyl phenylglyoxalate is an organic compound with the molecular formula C11H12O4. It is a derivative of phenylglyoxylic acid, where the carboxylic acid group is esterified with 2-methoxyethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl phenylglyoxalate typically involves the esterification of phenylglyoxylic acid with 2-methoxyethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl phenylglyoxalate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phenylglyoxylic acid or benzoylformic acid.

    Reduction: 2-Phenylglycolic acid 2-methoxyethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Methoxyethyl phenylglyoxalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can act as a substrate for certain enzymes.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl phenylglyoxalate involves its interaction with specific molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of phenylglyoxylic acid and 2-methoxyethanol. The phenylglyoxylic acid can then undergo further metabolic transformations, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Phenylglyoxylic acid: The parent compound, which lacks the ester group.

    Methylphenyl glyoxylate: An ester derivative with a methyl group instead of 2-methoxyethyl.

    Ethyl benzoylformate: Another ester derivative with an ethyl group.

Uniqueness

2-Methoxyethyl phenylglyoxalate is unique due to the presence of the 2-methoxyethyl group, which imparts different physicochemical properties compared to other esters. This structural variation can influence its reactivity and interactions in both chemical and biological systems.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-methoxyethyl 2-oxo-2-phenylacetate

InChI

InChI=1S/C11H12O4/c1-14-7-8-15-11(13)10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

PRPOTVRVNQDWNZ-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

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